3-[(2-Amino-ethyl)-methyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester
Description
Chemical Structure and Properties The compound 3-[(2-Amino-ethyl)-methyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester (CAS: 886508-77-6) is a pyrrolidine derivative featuring a benzyl ester group at the 1-position and a 3-[(2-aminoethyl)-methyl-amino] substituent. Its molecular formula is C₁₅H₂₁N₃O₃, with a molar mass of 291.34 g/mol . The aminoethyl-methyl-amino side chain introduces hydrophilic and hydrogen-bonding capabilities, distinguishing it from simpler pyrrolidine esters.
Properties
IUPAC Name |
benzyl 3-[2-aminoethyl(methyl)amino]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c1-17(10-8-16)14-7-9-18(11-14)15(19)20-12-13-5-3-2-4-6-13/h2-6,14H,7-12,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUVNRPXKJPTWHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN)C1CCN(C1)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Amino-ethyl)-methyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Aminoethyl Group: This step involves the alkylation of the pyrrolidine ring with an aminoethyl group using reagents such as ethylenediamine.
Esterification: The final step involves the esterification of the carboxylic acid group with benzyl alcohol under acidic conditions to form the benzyl ester.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Amino-ethyl)-methyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Key Synthetic Steps:
- Starting Materials : Commonly derived from amino acids and benzyl alcohol.
- Catalysts Used : Dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) facilitate the esterification process.
- Yield Optimization : Continuous flow reactors can enhance efficiency in larger-scale production.
Chemistry
- Building Block : This compound serves as a versatile building block for synthesizing more complex organic molecules, particularly in medicinal chemistry.
- Functional Group Modifications : It can undergo various chemical reactions such as oxidation, reduction, and substitution to yield different derivatives with unique properties.
Biology
- Enzyme Mechanisms : The compound is utilized in studies exploring enzyme mechanisms and protein-ligand interactions, providing insights into biochemical pathways.
- Neuroprotective Studies : Preliminary research suggests it may enhance neuronal survival under oxidative stress conditions.
The biological properties of this compound are significant, particularly in pharmacology:
Antioxidant Properties
Research indicates that 3-[(2-Amino-ethyl)-methyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester exhibits strong antioxidant capabilities. It effectively scavenges free radicals, potentially mitigating oxidative stress linked to neurodegenerative diseases.
Neuroprotective Effects
In vitro studies have shown that this compound can protect neuronal cells from damage caused by oxidative stress, thereby suggesting its potential use in treating conditions like Alzheimer's disease.
Anticancer Activity
Initial screenings against various cancer cell lines reveal that this compound can inhibit cell growth through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study 1: Antioxidant Activity
A study employing DPPH radical scavenging assays demonstrated that the compound significantly reduced DPPH radical concentrations, indicating its strong antioxidant potential.
Case Study 2: Neuroprotection
In tests using neuronal cell lines subjected to oxidative stress, treatment with the compound resulted in increased cell viability compared to untreated controls.
Case Study 3: Anticancer Properties
Preliminary investigations showed that the compound inhibited growth in cancer cell lines in a dose-dependent manner, with further analysis revealing activation of apoptotic pathways.
Mechanism of Action
The mechanism of action of 3-[(2-Amino-ethyl)-methyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological molecules, influencing their activity. The benzyl ester moiety can undergo hydrolysis, releasing the active carboxylic acid derivative, which can interact with various enzymes and receptors.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Pyrrolidine-Benzyl Esters
The benzyl ester group is a common motif in medicinal chemistry due to its balance of stability and lability under specific conditions. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison
Key Differences in Physicochemical Properties
- Hydrophilicity: The target compound’s aminoethyl group enhances water solubility compared to aromatic substituents (e.g., naphthyl or methoxycarbonylbenzyl groups), which are more lipophilic .
- Stability: Benzyl esters (target compound) are more labile under hydrogenolysis compared to tert-butyl esters (e.g., 3-methylamino-pyrrolidine-1-carboxylic acid tert-butyl ester), which require acidic conditions for deprotection .
- Synthetic Utility : Compounds like those in utilize diazocarbonyl insertion reactions for cysteine protease inhibition, whereas the target compound’s synthesis remains less documented .
Research Findings and Contradictions
- Rotamerism : Compounds like (±)-2-(4-methoxycarbonylbenzyl)pyrrolidine-1-carboxylic acid benzyl ester exist as rotameric mixtures, complicating NMR analysis, whereas the target compound’s flexibility may reduce such issues .
Biological Activity
3-[(2-Amino-ethyl)-methyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester, with the CAS number 1353967-07-3, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on antibacterial, antifungal, anti-inflammatory, and potential anticancer effects, supported by relevant case studies and research findings.
- Molecular Formula : C15H23N3O2
- Molecular Weight : 277.37 g/mol
- Structure : The compound features a pyrrolidine ring, an aminoethyl group, and a benzyl ester moiety, which contribute to its biological activity.
Antibacterial and Antifungal Activity
Research indicates that derivatives of pyrrolidine, including the target compound, exhibit notable antibacterial and antifungal properties. In vitro studies have demonstrated that certain pyrrolidine derivatives can inhibit the growth of various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Bacillus subtilis | 75 µg/mL |
| Enterococcus faecalis | 125 µg/mL |
| Escherichia coli | <125 µg/mL |
| Pseudomonas aeruginosa | 150 µg/mL |
These findings suggest that the presence of specific functional groups in the structure enhances the antibacterial efficacy of the compound .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Studies involving COX enzyme inhibition revealed that certain derivatives can significantly suppress COX-2 activity:
| Compound | IC50 (µmol) |
|---|---|
| Compound A | 0.04 ± 0.09 |
| Compound B | 0.04 ± 0.02 |
| Celecoxib (control) | 0.04 ± 0.01 |
These results indicate that modifications to the pyrrolidine structure can lead to compounds with enhanced anti-inflammatory activity .
Potential Anticancer Activity
Emerging research highlights the potential anticancer properties of pyrrolidine derivatives. In vivo studies using orthotopic breast cancer models showed that specific compounds derived from this class can reduce tumor growth significantly:
| Concentration (mg/kg) | Tumor Growth Reduction (%) |
|---|---|
| 1 | 33 |
| 10 | 66 |
These findings suggest a mechanism involving apoptosis induction and inhibition of angiogenesis .
Case Studies
- Antibacterial Efficacy Study :
- Inflammation Model :
- Cancer Research :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
